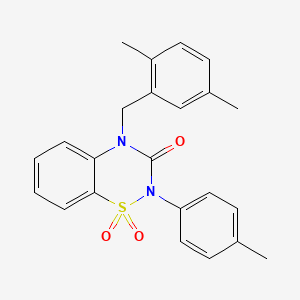

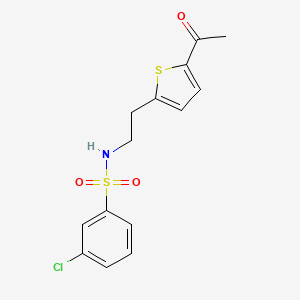

![molecular formula C19H12ClF3N2O3 B2737029 3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole CAS No. 478066-84-1](/img/structure/B2737029.png)

3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole (C13H7ClF3N2O2) is a small molecule that has recently gained attention in the scientific community due to its potential applications in various areas of research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms, and has a molecular weight of 302.62 g/mol. C13H7ClF3N2O2 has been studied for its potential use in the synthesis of various drugs, and has also been explored for its potential therapeutic benefits.

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis Routes

Isoxazole and its derivatives, like benzisoxazoles, serve as crucial structural units in various biologically significant molecules and intermediates in medicinal chemistry. The synthesis of 3-substituted-1,2-benzisoxazoles, highlighted by their potential antipsychotic properties, has been improved through methodologies such as the modified Boekelheide rearrangement. This process offers a more practical approach for synthesizing these compounds, overcoming limitations like low yields and harsh reaction conditions previously encountered in traditional methods (Arava et al., 2011).

Chemical Reactivity and Transformations

The reactivity of benzoyl cyanide N-oxide and derivatives, leading to the formation of benzoylisoxazolines and isoxazoles, demonstrates the versatility of isoxazole compounds in organic synthesis. These reactions pave the way for creating complex structures from simple precursors, underscoring the isoxazole ring's role in facilitating diverse chemical transformations (Sasaki et al., 1971).

Structural and Molecular Insights

The crystal structure analysis of related isoxazole compounds, such as 3-benzyl-1-{[3-(4-chlorophenyl)isoxazol-5-yl]methyl}-1H-benzimidazol-2(3H)-one, provides valuable insights into the molecular orientation and potential interaction sites for further chemical modifications or biological activity exploration. Such structural elucidations are critical for understanding the compound's behavior in various environments and potential applications in materials science or drug design (Kandri Rodi et al., 2013).

Advanced Materials and Polymer Science

The incorporation of isoxazole derivatives into polymers, such as through the synthesis of poly(heteroarylenes) based on bis(maleimides) and 2,2'-bis(benzimidazoles), exemplifies the application of these compounds in creating high-performance materials. These materials showcase improved thermal stability and potential for various industrial applications, from coatings to advanced electronic devices (Farion et al., 2002).

Eigenschaften

IUPAC Name |

[(E)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylideneamino] 3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClF3N2O3/c1-11(17-10-16(25-27-17)12-5-7-15(20)8-6-12)24-28-18(26)13-3-2-4-14(9-13)19(21,22)23/h2-10H,1H3/b24-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPXBKMUXPHJIP-BHGWPJFGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CC(=NO2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC(=O)C1=CC(=CC=C1)C(F)(F)F)/C2=CC(=NO2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

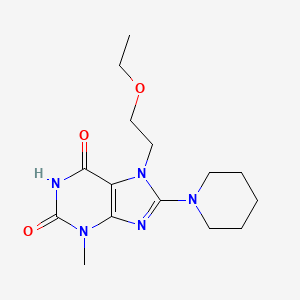

![N-(3,4-dimethoxyphenyl)-2-(3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide](/img/structure/B2736946.png)

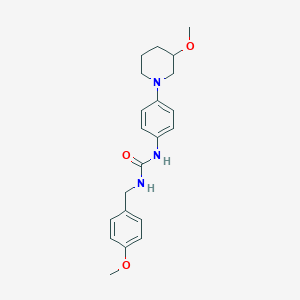

![2-chloro-N-[3-(dimethylamino)propyl]nicotinamide](/img/structure/B2736947.png)

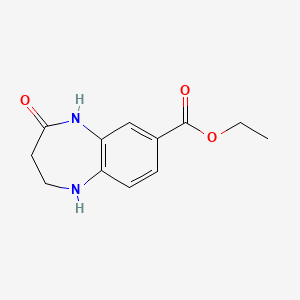

![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2736951.png)

![4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2736952.png)

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2736957.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B2736964.png)